molecular formula C6H10N4 B561290 5-(Aminomethyl)-4-methylpyrimidin-2-amine CAS No. 19594-45-7

5-(Aminomethyl)-4-methylpyrimidin-2-amine

Cat. No.: B561290
CAS No.: 19594-45-7
M. Wt: 138.174
InChI Key: AKJMLEAXIJBDIW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.174. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Derivatives

One notable application involves the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, showcasing its utility in creating new heterocyclic compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006). Similarly, the regioselective displacement reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine have been studied for their ability to form a variety of substituted pyrimidines, which are valuable intermediates in organic synthesis (Doulah et al., 2014).

Development of Scalable Syntheses for Industrial Use

The development of scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, exemplifies its industrial application. Two scalable processes have been described, demonstrating the chemical's role in producing essential vitamins in a cost-effective and efficient manner (Zhao, Ma, & Chen, 2012).

Pharmacological Evaluation and Drug Development

In pharmacological research, 5-(Aminomethyl)-4-methylpyrimidin-2-amine derivatives have been evaluated as partial agonists for 5-HT1A, highlighting their potential in developing new therapies for neurological conditions (Dounay et al., 2009). Moreover, the synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and Kinesin Eg5 inhibitors indicates its significance in the search for novel antiviral and anticancer agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Structural Analysis and Molecular Docking

Studies involving the structural analysis and molecular docking of this compound derivatives provide insights into their interactions with biological targets, facilitating the design of more effective drugs. For instance, the crystal structure and DFT calculation of a specific derivative as an alpha-2-imidazoline receptor agonist antihypertensive agent offer valuable information for drug design and development (Aayisha et al., 2019).

Properties

IUPAC Name

5-(aminomethyl)-4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJMLEAXIJBDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273992
Record name 2-Amino-4-methyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19594-45-7
Record name 2-Amino-4-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19594-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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